Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate
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Overview
Description
Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of tert-butyl esters, benzyl halides, and pyrido[2,3-b]pyrazine derivatives in the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate .
- tert-Butyl 4-[(E)-But-1-en-3-yl]-1H-pyrazole-1-carboxylate .
Uniqueness
Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate |
InChI |
InChI=1S/C20H25N3O2/c1-15-10-11-17-18(21-15)23(19(24)25-20(2,3)4)13-12-22(17)14-16-8-6-5-7-9-16/h5-11H,12-14H2,1-4H3 |
InChI Key |
JMOKEFFFTYLGCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)N(CCN2C(=O)OC(C)(C)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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